6-Chloro-2-fluoro-3-(methylthio)benzoic acid
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Overview
Description
6-Chloro-2-fluoro-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6ClFO2S. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and a methylthio group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the chloro and fluoro substituents through electrophilic aromatic substitution reactions. The methylthio group can be introduced via nucleophilic substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated benzoic acid derivatives.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
6-Chloro-2-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The presence of halogen and methylthio groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the chloro and methylthio groups.
2-(Methylthio)benzoic acid: Contains the methylthio group but lacks the chloro and fluoro substituents.
6-Chloro-3-fluoro-2-(methylthio)benzoic acid: A positional isomer with different substitution patterns.
Uniqueness
6-Chloro-2-fluoro-3-(methylthio)benzoic acid is unique due to the specific combination of chloro, fluoro, and methylthio groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H6ClFO2S |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
6-chloro-2-fluoro-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
PCNCCLVVRSLGSU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Cl)C(=O)O)F |
Origin of Product |
United States |
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